molecular formula C12H12F2N2O B2391397 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile CAS No. 2197734-99-7

6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile

Cat. No.: B2391397
CAS No.: 2197734-99-7
M. Wt: 238.238
InChI Key: MDSFRVZASXQYBJ-UHFFFAOYSA-N
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Description

6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of pyridine-3-carbonitriles, a scaffold recognized for its significant versatility in constructing biologically active molecules . The structure, featuring a carbonitrile group and a 4,4-difluorocyclohexyloxy substituent, is engineered to serve as a key building block in organic synthesis. Researchers can utilize this reagent to develop novel compounds for various pharmacological studies. Pyridine-carbonitrile derivatives are frequently investigated as core structures in the synthesis of antimicrobial agents and fluorophores . The 4,4-difluorocyclohexyl group is a common motif in medicinal chemistry, often used to influence the compound's conformation, metabolic stability, and lipophilicity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(4,4-difluorocyclohexyl)oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c13-12(14)5-3-10(4-6-12)17-11-2-1-9(7-15)8-16-11/h1-2,8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSFRVZASXQYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=NC=C(C=C2)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenated derivatives and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various reactions including:

  • Oxidation: Converts carbonitrile to corresponding oxides.
  • Reduction: Can yield amines or alcohols from the carbonitrile group.
  • Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitutions.

Research indicates that this compound may exhibit biological activity due to its ability to interact with specific biomolecular targets. Preliminary studies have suggested potential applications in:

  • Anticancer Therapies: Investigated for its efficacy against certain cancer cell lines.
  • Antimicrobial Properties: Exhibits activity against various bacterial strains.

Medicinal Chemistry

The compound is being explored for its therapeutic potential. Its unique structure may enhance binding affinity to biological targets, making it a candidate for drug development in:

  • Neurological Disorders: Potential applications in treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier.
  • Inflammatory Diseases: Investigated for anti-inflammatory properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
ChemistryBuilding block for complex moleculesUseful in various synthetic pathways
Biological ActivityAnticancer and antimicrobial researchShows promise against specific cancer cell lines
Medicinal ChemistryPotential treatments for neurological disordersEnhances binding affinity to specific receptors

Case Study 1: Anticancer Activity

A study investigated the effects of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed inhibition against Gram-positive bacteria, showcasing its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the pyridine ring can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile and related pyridinecarbonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile (Target) C₁₂H₁₃F₂N₂O* ~254.25 4,4-Difluorocyclohexyloxy (position 6), nitrile (position 3) High lipophilicity, potential crystallinity
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile C₁₄H₉F₃N₂O₂ 306.23 4-Methoxyphenyl, trifluoromethyl, ketone Strong electron-withdrawing effects, moderate solubility
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ 206.24 Butyl, hydroxy, methyl, ketone Polar, prone to phase II metabolism
4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile C₃₉H₄₁N₃O₁₀S 792.83 Glucopyranosylthio, ethoxy-hydroxyphenyl High molecular weight, glycosylation susceptibility

*Calculated based on substituent contributions.

Key Comparative Insights

Electronic Effects
  • The trifluoromethyl group in the compound from introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4,4-difluorocyclohexyloxy group in the target compound.
  • The nitrile group in all compounds contributes to dipole interactions and may stabilize molecular conformations via intramolecular hydrogen bonding.
Lipophilicity and Solubility
  • In contrast, the hydroxy and methoxy groups in and enhance polarity, improving solubility but limiting blood-brain barrier penetration .
  • The glucopyranosylthio substituent in drastically increases hydrophilicity but introduces metabolic instability due to enzymatic cleavage .
Metabolic Stability
  • Fluorinated cyclohexyl groups (as in the target compound) are resistant to cytochrome P450 oxidation, enhancing metabolic stability compared to butyl or hydroxy-substituted analogs (), which are prone to oxidative or conjugative metabolism .
Crystallinity and Formulation
  • The 4,4-difluorocyclohexyl group in the target compound may promote crystallinity, as seen in patented crystalline sulfonamide salts (), facilitating formulation development. Compounds with bulky glycosyl groups () or flexible chains () are less likely to form stable crystalline phases .

Biological Activity

6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. It features a pyridine ring substituted with a difluorocyclohexyl ether and a carbonitrile group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile
  • Molecular Formula : C12H11F2N2O
  • Molecular Weight : 234.23 g/mol

The presence of the difluorocyclohexyl group is significant, as it can enhance the lipophilicity and binding affinity of the compound to biological targets.

The biological activity of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile is primarily attributed to its ability to interact with specific proteins and enzymes in biological pathways. The difluorocyclohexyl moiety may improve the compound's affinity for certain receptors, potentially modulating protein-protein interactions (PPIs) critical for various cellular processes .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that it can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives of pyridine compounds were evaluated for their ability to inhibit cancer cell lines. The results showed that modifications similar to those in 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile enhanced cytotoxicity against breast and lung cancer cells .
  • Inflammation Modulation : A research article highlighted the use of pyridine derivatives in modulating inflammatory responses in animal models. The findings indicated that compounds with similar structures could significantly reduce cytokine levels associated with inflammation .
  • Neuroprotection Studies : In neurobiology research, compounds with pyridine rings have been studied for their protective effects against neurotoxicity induced by glutamate. The results suggested that such compounds could inhibit neuronal apoptosis and promote cell survival.

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing pyridine-3-carbonitrile derivatives, and how can they be adapted for 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile?

  • Methodological Answer : Pyridine-3-carbonitrile derivatives are typically synthesized via multi-step reactions involving cyclization or functional group modifications. For example, β-aminoester intermediates can undergo cyclization with formamide or phenyl isocyanate under controlled heating . For the target compound, substituting the cyclohexyl group via nucleophilic aromatic substitution (using 4,4-difluorocyclohexanol) on a pre-functionalized pyridine core may be feasible. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions .

Q. How can researchers characterize the structural integrity of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the pyridine core and substituent positions. For example, 1^1H and 13^13C NMR can identify the cyclohexyl group’s equatorial/axial conformation via coupling constants . Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous fluorophenyl-pyridinecarbonitriles .

Q. What physicochemical properties should be prioritized for this compound in early-stage research?

  • Methodological Answer : Key properties include solubility (in DMSO or aqueous buffers), logP (to assess lipophilicity), and thermal stability (via differential scanning calorimetry). For instance, pyridinecarbonitriles with bulky substituents often exhibit low aqueous solubility, necessitating co-solvents like DMSO for biological assays . Stability under ambient conditions should also be tested, as nitriles may hydrolyze in humid environments .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyridinecarbonitriles be resolved in target validation studies?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:

  • Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing difluorocyclohexyl with other cycloalkyl groups) .
  • Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes/receptors, helping reconcile discrepancies .

Q. What strategies optimize the yield of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile in moisture-sensitive reactions?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2/Ar) to prevent hydrolysis of the nitrile group .
  • Activate the pyridine core with a leaving group (e.g., chloride) before introducing the cyclohexyloxy substituent via SNAr .
  • Monitor reaction progress with TLC or in situ FTIR to terminate at optimal conversion, minimizing side products .

Q. How do electronic effects of the 4,4-difluorocyclohexyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • The electron-withdrawing fluorine atoms increase the electrophilicity of the pyridine ring, enhancing reactivity in cross-coupling reactions .
  • In biological contexts, the difluorocyclohexyl group may improve metabolic stability by resisting oxidative degradation, as seen in fluorinated analogs .
  • Computational studies (e.g., DFT calculations) can quantify electron density distribution to correlate substituent effects with observed activity .

Q. What advanced analytical techniques are recommended for detecting degradation products in stability studies?

  • Methodological Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fragmentation patterns identifies hydrolyzed or oxidized byproducts .
  • Accelerated stability testing (40°C/75% RH) over 4–8 weeks predicts shelf-life, with NMR tracking structural changes .
  • For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze with HPLC-DAD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or logP values for similar pyridinecarbonitriles?

  • Methodological Answer :

  • Compare experimental conditions: LogP values vary with measurement methods (shake-flask vs. HPLC-derived). Standardize protocols using OECD Guidelines 117 .
  • For solubility, use equilibrium solubility assays (24–48 hr stirring) rather than kinetic measurements .
  • Validate computational predictions (e.g., SwissADME) with experimental data to identify outliers .

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